1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin

Vue d'ensemble

Description

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin isomer. It belongs to the class of polychlorinated dibenzo-p-dioxins, which are persistent organic pollutants. These compounds are known for their environmental persistence and potential toxic effects. This compound is a by-product of various industrial processes, including the manufacture of organochlorides, paper bleaching, and waste incineration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include elevated temperatures and controlled chlorine flow to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it is often produced unintentionally as a by-product in processes such as the manufacture of pesticides, herbicides, and during the incineration of chlorine-containing materials .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated phenols and other related compounds.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

Oxidation: Chlorinated phenols and quinones.

Reduction: Less chlorinated dibenzo-p-dioxins.

Substitution: Various halogenated dibenzo-p-dioxins.

Applications De Recherche Scientifique

Environmental Monitoring and Analysis

1. Environmental Persistence and Bioaccumulation

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is released into the environment primarily through industrial processes such as waste incineration and the production of chlorinated compounds. Its stability leads to bioaccumulation in the food chain, making it a significant concern for ecological health and human safety. Monitoring its levels in environmental samples (soil, sediment, and biota) is crucial for assessing contamination risks and regulatory compliance .

2. Analytical Methods

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in environmental matrices. These methods provide essential data for risk assessments and help in the identification of pollution sources .

Toxicological Research

1. Carcinogenicity Studies

Research indicates that this compound exhibits carcinogenic properties in laboratory animals. Studies have shown a dose-dependent increase in liver tumors among rodents exposed to this compound over prolonged periods . Understanding its mechanisms of action at the molecular level is vital for developing strategies to mitigate its effects on human health.

2. Mechanisms of Toxicity

The compound acts through the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression that can disrupt endocrine functions and induce oxidative stress. This pathway is crucial for understanding the broader implications of exposure to dioxins on human health and environmental safety .

Bioremediation Applications

1. Microbial Degradation

Recent studies have demonstrated that certain bacterial strains can metabolize this compound under aerobic conditions. For instance, specific strains have been shown to convert this compound into less harmful metabolites such as tetrachlorocatechol . This biotransformation process presents a promising avenue for bioremediation efforts aimed at cleaning up contaminated sites.

2. Phytoremediation Potential

Research into phytoremediation—the use of plants to absorb and degrade pollutants—has identified several plant species capable of uptaking dioxins from contaminated soils. These plants can potentially reduce the bioavailability of this compound in the environment while promoting soil health .

Case Studies

Mécanisme D'action

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin exerts its effects primarily through the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This leads to the biochemical and toxic effects observed with exposure to this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin: Another polychlorinated dibenzo-p-dioxin with similar toxicological properties.

2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.

1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin: Another isomer with similar chemical properties

Uniqueness

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its environmental persistence and potential for bioaccumulation make it a compound of significant concern in environmental chemistry and toxicology .

Activité Biologique

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin (HxCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), a group of environmental pollutants known for their toxicity and persistence in the environment. This article explores the biological activity of HxCDD, focusing on its metabolic pathways, toxicological effects, and implications for human health and the environment.

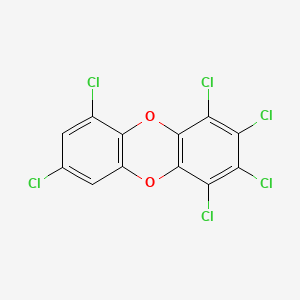

Chemical Structure and Properties

HxCDD has the molecular formula C12H2Cl6O2 and is characterized by six chlorine atoms attached to its dibenzo-p-dioxin structure. The chlorination pattern significantly influences its biological activity and toxicity.

Metabolism and Biotransformation

Research indicates that HxCDD undergoes biotransformation primarily through microbial pathways. A notable study demonstrated that the bacterium Sphingomonas wittichii RW1 can catabolize HxCDD, producing metabolites such as 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. This biotransformation was monitored using mass spectrometry to identify the degradation products formed during aerobic degradation processes .

Table 1: Biotransformation Products of HxCDD

| Metabolite | Chemical Structure | Formation Percentage |

|---|---|---|

| 3,4,5,6-Tetrachlorocatechol | C7H3Cl4O2 | ~95.5% |

| 2-Methoxy-3,4,5,6-tetrachlorophenol | C8H5Cl4O3 | ~4.5% |

This study highlights that the chlorination pattern impacts biodegradability; HxCDD is more amenable to microbial degradation compared to its less chlorinated congeners .

Toxicological Effects

HxCDD exhibits significant toxicological effects that raise concerns regarding human health. Animal studies have shown that exposure to HxCDD can lead to various adverse effects:

- Carcinogenicity : Long-term exposure studies in rats and mice indicated a dose-related increase in hepatocellular carcinomas and adenomas. The U.S. Environmental Protection Agency (EPA) has classified HxCDD as a probable human carcinogen based on these findings .

- Endocrine Disruption : HxCDD has been shown to disrupt endocrine functions by altering hormone levels and metabolic processes. For example, it inhibits phosphoenolpyruvate carboxykinase (PEPCK) activity in liver tissues at higher doses .

- Weight Loss and Metabolic Changes : Studies have reported significant reductions in body weight among rats exposed to high doses of HxCDD. This is associated with decreased insulin-like growth factor-I (IGF-I) levels and increased expression of phosphorylated AMP kinase (p-AMPK), suggesting a metabolic disturbance caused by the compound .

Case Study 1: Occupational Exposure

A study involving workers exposed to dioxins revealed elevated levels of HxCDD in adipose tissue compared to unexposed individuals. The mean concentration was found to be significantly higher in exposed workers (246 ppt) versus controls (86 ppt), indicating bioaccumulation and potential health risks associated with occupational exposure .

Case Study 2: Environmental Impact

In an environmental context, monitoring studies have shown that regions contaminated with dioxins exhibit altered ecological dynamics. For instance, aquatic ecosystems affected by industrial discharges containing HxCDD have shown declines in biodiversity and disruptions in food webs due to the toxic effects on various organisms .

Propriétés

IUPAC Name |

1,2,3,4,6,8-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMALTUQZEIFHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074064 | |

| Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-67-2 | |

| Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFV052UBPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.